P2X7 Antagonist Activity vs. Related Amide
2-phenyl-N-pyridin-2-ylpropanamide exhibited an IC50 of 10,000 nM against the human P2X7 receptor in THP-1 cells, as measured by inhibition of BzATP-induced YO-PRO-1 iodide uptake [1]. In the same assay, a structurally related compound (BDBM50249041; N-(adamantan-1-ylmethyl)-N'-phenylurea derivative) displayed an IC50 of 4,960 nM [2]. This represents a ~2.02-fold difference in potency, indicating that minor structural modifications significantly impact P2X7 antagonism.
| Evidence Dimension | P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | BDBM50249041 (N-(adamantan-1-ylmethyl)-N'-phenylurea): IC50 = 4,960 nM |
| Quantified Difference | ~2.02-fold less potent |
| Conditions | Human THP1 cells; BzATP-induced YO-PRO-1 iodide uptake assay |
Why This Matters
For researchers studying P2X7-mediated inflammation, this compound serves as a less potent control or a starting point for SAR optimization, while the comparator represents a more active lead.
- [1] BindingDB. (2019). BDBM50249033: CHEMBL4078657. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249033&google=BDBM50249033 View Source
- [2] BindingDB. (2019). BDBM50249041: CHEMBL4081253. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249041&google=BDBM50249041 View Source
